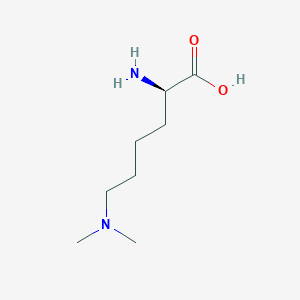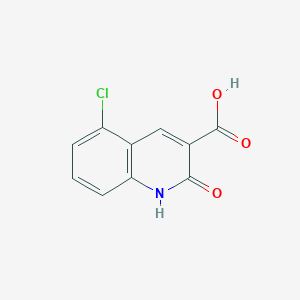
5-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is a quinoline derivative known for its significant biological and pharmacological activities. This compound is part of the quinoline family, which is widely recognized for its diverse applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid typically involves the reaction of 2-aminobenzoyl chloride with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a cyclization process to form the quinoline ring system . The reaction conditions often require refluxing the mixture in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, are being explored to make the process more sustainable .
化学反应分析
Types of Reactions
5-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can exhibit unique biological activities .
科学研究应用
5-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex quinoline derivatives.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 5-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain. By inhibiting this enzyme, the compound increases acetylcholine levels, which can help alleviate symptoms of neurodegenerative diseases . The pathways involved include the cholinergic signaling pathway, which is crucial for cognitive functions .
相似化合物的比较
Similar Compounds
Similar compounds include:
4-Hydroxy-2-quinolones: Known for their antimicrobial properties.
2-Oxo-1,2-dihydroquinoline-3-carboxamides: These compounds have shown potent inhibitory effects against acetylcholinesterase.
Quinolone antibiotics: Such as ciprofloxacin, which exhibit strong antimicrobial activity.
Uniqueness
What sets 5-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid apart is its specific substitution pattern, which imparts unique biological activities. The presence of the chlorine atom and the carboxylic acid group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
属性
分子式 |
C10H6ClNO3 |
|---|---|
分子量 |
223.61 g/mol |
IUPAC 名称 |
5-chloro-2-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H6ClNO3/c11-7-2-1-3-8-5(7)4-6(10(14)15)9(13)12-8/h1-4H,(H,12,13)(H,14,15) |
InChI 键 |
FYGQAFOPLKYOGA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C(C(=O)N2)C(=O)O)C(=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



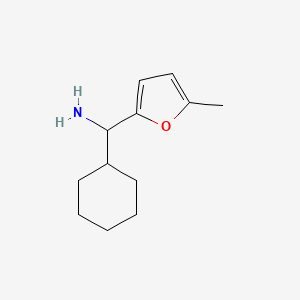

![5-Chloro-1-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine](/img/structure/B13324874.png)

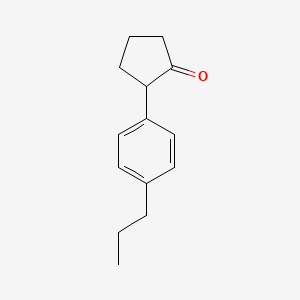

![1-[3-(4-Iodo-1H-pyrazol-1-YL)phenyl]ethan-1-one](/img/structure/B13324902.png)
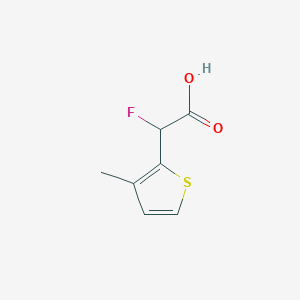
![9,9-Dimethyl-4-oxa-1-azaspiro[5.5]undecane](/img/structure/B13324911.png)
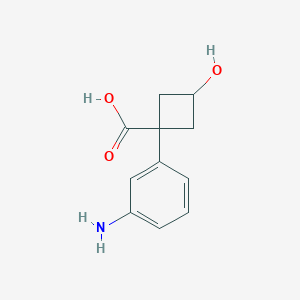
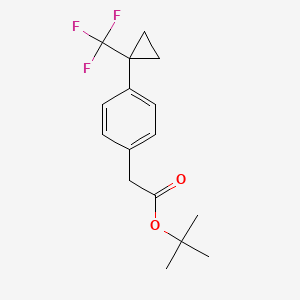
![3-(2,5-Dichloropyrimidin-4-yl)-2,3-dihydrobenzo[d]thiazole 1,1-dioxide](/img/structure/B13324937.png)
